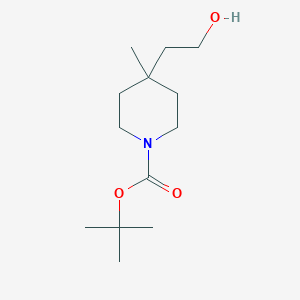

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a carboxylate group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-methylpiperidine-1-carboxylate

- 4-(2-Hydroxyethyl)-4-methylpiperidine-1-carboxylate

- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a hydroxyethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS No. 123855-51-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetic properties, and specific case studies demonstrating its effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H21NO3, with a molecular weight of approximately 215.29 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a hydroxyethyl group, and a carboxylate moiety. These structural components are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some studies have reported that piperidine derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease (AD) .

- Reduction of Oxidative Stress : The compound has shown potential in reducing oxidative stress markers in cell cultures, which is significant for protecting neuronal cells against amyloid beta-induced toxicity .

In Vitro Studies

- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited protective effects on astrocytes against amyloid beta (Aβ) toxicity. Specifically, it improved cell viability significantly when co-administered with Aβ .

- Enzyme Inhibition : The compound has been shown to inhibit β-secretase with an IC50 value of approximately 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM, indicating its potential utility in treating AD .

In Vivo Studies

In animal models, the compound's efficacy was assessed using scopolamine-induced memory impairment models. It demonstrated a moderate effect on reducing Aβ aggregation and improving cognitive function compared to control groups . However, the bioavailability in the brain was noted as a limiting factor for its therapeutic efficacy.

Case Studies

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and substituents significantly influence the biological activity of these compounds. For example, variations in the alkyl chain length or functional groups can enhance enzyme inhibition or neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, its lipophilicity and ability to cross the blood-brain barrier are critical factors influencing its therapeutic potential against central nervous system disorders .

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-5-13(4,6-9-14)7-10-15/h15H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUHODTRLEMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632518 |

Source

|

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-33-0 |

Source

|

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.